Favipiravir Intermediate Process Efficiency: One-Pot Dicyclohexylamine Salt Route vs. Prior Multi-Step Protocols
6-Fluoro-3-hydroxypicolinonitrile, isolated as its dicyclohexylamine salt, enables a one-pot process directly from 3,6-difluoro-2-pyrazinecarbonitrile. The patent discloses that this route avoids the use of DMF, ammonia, toluene, and acetone solvent mixtures required in prior-art processes, eliminates metal acetate-mediated aqueous workups that cause yield loss, and operates under complete anhydrous conditions to suppress side reactions [1]. In contrast, the earlier US 6,787,544 (Toyama Chemical) process for Favipiravir using the pyrazinecarbonitrile intermediate required multiple solvent-intensive workups with a total recovery of only 0.44% in the final step and an overall yield of 4.3% for the critical fluorination–hydrolysis sequence [1]. The Chinese Journal of Pharmaceuticals (2013) process achieved only 21.8% total recovery across a longer multi-step sequence [1]. The one-pot pyridinecarbonitrile salt process is claimed to deliver 'good yield and purity' with 'quantitative output' and substantially shortened cycle time at commercial scale [1].
| Evidence Dimension | Process yield and operational complexity for Favipiravir intermediate preparation |
|---|---|
| Target Compound Data | One-pot process from 3,6-difluoro-2-pyrazinecarbonitrile to dicyclohexylamine salt of 6-fluoro-3-hydroxy-2-pyridinecarbonitrile; claimed 'quantitative output with good quality'; avoids multi-solvent workups [1] |
| Comparator Or Baseline | US 6,787,544 process: total recovery 0.44% in final step, 4.3% yield; Chinese J. Pharm. 2013 process: 21.8% total recovery across longer sequence [1] |
| Quantified Difference | Prior-art yields range from ~4% to ~22% total recovery vs. claimed 'quantitative output' for the one-pot pyridinecarbonitrile salt route; eliminates multiple solvent-intensive workup steps [1] |
| Conditions | Industrial-scale Favipiravir intermediate synthesis; comparison of patent-disclosed routes |
Why This Matters
For procurement decisions in Favipiravir API manufacturing, the dicyclohexylamine salt of 6-fluoro-3-hydroxypicolinonitrile offers a commercially validated one-pot process with substantially reduced solvent burden and cycle time relative to legacy multi-step protocols, directly impacting cost of goods and scalability.
- [1] Optimus Drugs Pvt Ltd. One Pot Process For The Preparation Of Dicyclohexylamine Salt Of 6-Fluoro-3-Hydroxy-2-Pyridinecarbonitrile. Indian Patent Application, Filing Date 21 August 2020, Publication Number 08/2022. View Source
